molecular formula C10H16O3 B10847807 (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

Cat. No.: B10847807
M. Wt: 184.23 g/mol
InChI Key: YDOIHIWSLMXTHV-BDAKNGLRSA-N
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Description

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde is an organic compound with a unique structure characterized by two hydroxyl groups and a formyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the oxidation of a precursor compound, such as (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene, using an oxidizing agent like pyridinium chlorochromate (PCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the cyclohexene ring, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the aldehyde group to a primary alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid.

    Reduction: Formation of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-methanol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O3/c1-6-4-8(12)9(13)10(2,3)7(6)5-11/h5,8-9,12-13H,4H2,1-3H3/t8-,9+/m1/s1

InChI Key

YDOIHIWSLMXTHV-BDAKNGLRSA-N

Isomeric SMILES

CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)C=O

Canonical SMILES

CC1=C(C(C(C(C1)O)O)(C)C)C=O

Origin of Product

United States

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